![molecular formula C15H18N2O3S B5842802 4-[(4-ethoxybenzyl)amino]benzenesulfonamide](/img/structure/B5842802.png)
4-[(4-ethoxybenzyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethoxybenzyl)amino]benzenesulfonamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E-4031 and belongs to the class of potassium channel blockers.
Wirkmechanismus
The mechanism of action of 4-[(4-ethoxybenzyl)amino]benzenesulfonamide involves the blockade of the hERG potassium channel. This leads to a prolonged action potential duration and QT interval, which can result in arrhythmias. The compound has also been found to inhibit the delayed rectifier potassium current (IKr) in cardiac myocytes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(4-ethoxybenzyl)amino]benzenesulfonamide are mainly related to its ability to block the hERG potassium channel. This can lead to prolongation of the QT interval, which can result in arrhythmias. The compound has also been found to inhibit the IKr current in cardiac myocytes, which can further contribute to arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[(4-ethoxybenzyl)amino]benzenesulfonamide in lab experiments is its specificity for the hERG potassium channel. This allows for selective inhibition of this channel without affecting other ion channels. However, one of the limitations is the potential for off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-ethoxybenzyl)amino]benzenesulfonamide. One area of research is the development of more potent and selective hERG channel blockers for the treatment of cardiac arrhythmias. Another area of research is the investigation of the compound's potential use in cancer therapy, as it has been found to inhibit the proliferation of certain cancer cell lines. Additionally, the compound's effects on other ion channels and its potential for off-target effects need to be further studied.
Synthesemethoden
The synthesis of 4-[(4-ethoxybenzyl)amino]benzenesulfonamide involves the reaction of 4-bromo-N-(4-ethoxybenzyl)aniline with sodium sulfonate. The reaction is carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[(4-ethoxybenzyl)amino]benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent blocker of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is responsible for the repolarization of the cardiac action potential, and its inhibition can lead to prolongation of the QT interval on the electrocardiogram. Therefore, this compound has been studied for its potential use in the treatment of cardiac arrhythmias.
Eigenschaften
IUPAC Name |
4-[(4-ethoxyphenyl)methylamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-2-20-14-7-3-12(4-8-14)11-17-13-5-9-15(10-6-13)21(16,18)19/h3-10,17H,2,11H2,1H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHJZLAEMRCLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.